molecular formula C10H14N4O B1527100 N-(Pyridin-3-yl)piperazine-1-carboxamide CAS No. 295341-46-7

N-(Pyridin-3-yl)piperazine-1-carboxamide

Cat. No.: B1527100
CAS No.: 295341-46-7
M. Wt: 206.24 g/mol
InChI Key: XXDQBBKYUFLWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-3-yl)piperazine-1-carboxamide (CAS 295341-46-7) is a chemical compound of significant interest in medicinal chemistry and parasitology research. This piperazine-1-carboxamide derivative has been identified as a key scaffold in the development of novel antileishmanial agents. Recent studies highlight its role as a precursor or core structure for compounds that inhibit essential enzymes in Leishmania donovani , the parasite responsible for visceral leishmaniasis. Specifically, related N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides demonstrate potent activity as inhibitors of Leishmania CYP51 (14α-demethylase) and CYP5122A1 (sterol C4-methyl oxidase), two vital enzymes in the parasite's sterol biosynthesis pathway . Inhibition of these targets disrupts ergosterol production, compromising membrane integrity and leading to parasite death . This mechanism provides a promising strategy for tackling parasitic infections. Furthermore, structural analogs featuring the pyridine-3-yl group are explored in other research areas, including as novel antibacterial agents . Researchers can utilize this versatile chemical building block to develop new therapeutic candidates and probe biological mechanisms. The product is supplied with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-3-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQBBKYUFLWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate Route

  • Starting Materials: 3-aminopyridine (or 4-aminopyridine analogs) and piperazine.
  • Key Intermediate: Pyridinyl isocyanate, formed by reacting aminopyridine with phosgene equivalents such as triphosgene.
  • Reaction: The isocyanate intermediate reacts with piperazine to form the urea linkage.

Limitations:

  • The pyridinyl isocyanate is highly reactive and unstable, difficult to isolate.
  • The reaction mixture often contains many impurities.
  • The process is hard to scale up due to instability and purification challenges.

Carbamate Intermediate Route

  • Step 1: Formation of a carbamate intermediate by reacting 3-aminopyridine with ethyl chloroformate or N,N’-carbonyldiimidazole (CDI).
  • Step 2: Reaction of the carbamate intermediate with piperazine to form the target urea compound.
  • Step 3: Salt formation (e.g., hydrochloride) to improve stability and facilitate purification.

This route offers better control over reactivity and is more amenable to scale-up.

Detailed Preparation Method Using N,N’-Carbonyldiimidazole (CDI)

A scalable and facile process has been reported for the synthesis of unsymmetrical ureas similar to N-(Pyridin-3-yl)piperazine-1-carboxamide using CDI as the acylation reagent. This method avoids the use of toxic ethyl chloroformate and unstable isocyanates.

Procedure:

Step Reagents and Conditions Outcome and Notes
1. N-Acylation 3-Aminopyridine + N,N’-carbonyldiimidazole in acetone at room temperature Formation of carbamate intermediate; mild conditions; no need to isolate intermediate
2. Coupling Addition of N-Boc-piperazine to the intermediate Selective mono-substitution; Boc protection reduces bis-substitution by blocking one piperazine nitrogen
3. Deprotection Treatment with 36% hydrochloric acid Removal of Boc group and formation of hydrochloride salt of the target compound
4. Purification Recrystallization from acetone-water mixture High purity product obtained without chromatographic separation

Advantages:

  • Mild reaction conditions (room temperature).
  • Avoids chromatographic purification.
  • Scalable to multigram quantities.
  • Overall yield around 53% reported for related compounds.

Optimization of Reaction Conditions

Several parameters were optimized to improve yield and purity:

Parameter Options Tested Optimal Condition Comments
Solvent for Acylation DMSO, acetonitrile, ethyl acetate, DCM, toluene, THF, 1,4-dioxane, acetone Acetone Acetone showed best balance of reactivity and ease of processing
Catalyst for Carbamate Coupling 1-methylpyrrolidine, AlMe3, none 1-methylpyrrolidine Catalyst essential for reaction progress; 1-methylpyrrolidine preferred
Temperature Room temperature to 160 °C (autoclave) Room temperature for CDI route; high temp for ethyl chloroformate route High temp reduces reaction time but increases by-products
Molar Ratios Piperazine to carbamate intermediate 5:1 Excess piperazine suppresses bis-substitution by-product formation
Protection Strategy Use of N-Boc-piperazine vs. free piperazine N-Boc-piperazine Boc protection reduces side reactions and facilitates purification

Side Reactions and By-products

  • Bis-substituted piperazine: Occurs when both nitrogen atoms of piperazine react, leading to impurities.
  • Impurity Removal: Excess piperazine hydrochloride can be precipitated by acidification, but separation from product is challenging due to similar solubilities.
  • Boc Protection: Using N-Boc-piperazine blocks one nitrogen, reducing bis-substitution and allowing selective reactions.

Comparative Summary of Preparation Routes

Feature Isocyanate Route Ethyl Chloroformate Route CDI Route (Preferred)
Reagents Triphosgene, unstable isocyanate Ethyl chloroformate (toxic) N,N’-carbonyldiimidazole (stable)
Reaction Conditions Harsh, long reaction times Moderate, requires high temp autoclave Mild, room temperature
Purification Difficult, requires chromatography Requires chromatography Simple recrystallization
Yield Low to moderate Moderate (~50%) Moderate (~53%)
Scalability Poor Moderate Good
Side Products Many impurities Bis-substituted piperazine Reduced by Boc protection

Research Findings and Practical Recommendations

  • The CDI-based method is currently the most practical for large-scale preparation of this compound.
  • Use of N-Boc-piperazine minimizes side reactions and facilitates purification.
  • Acetone is the solvent of choice for the acylation step.
  • The final hydrochloride salt form improves compound stability and ease of handling.
  • Reaction times can be shortened using sealed vessels and controlled pressure but require careful monitoring of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(Pyridin-3-yl)piperazine-1-carboxamide serves as a crucial building block in the development of pharmaceuticals. It is investigated for its potential use in treating various diseases, including tuberculosis and cancer. The compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 50 µg/mL against different strains. Additionally, derivatives of this compound have demonstrated significant anticancer activity against cell lines such as MCF-7 and MDA-MB-231, with IC50 values between 0.87 to 12.91 µM .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for further research in antibiotic development. Studies indicate its efficacy against various bacterial strains, particularly Mycobacterium tuberculosis. The following table summarizes its antimicrobial activity:

CompoundMIC (µg/mL)Target Pathogen
This compound1.56 - 50Mycobacterium tuberculosis
Substituted derivatives0.29 - 4.41Mycobacterium tuberculosis

Anti-Tubercular Agents

Recent studies have synthesized novel derivatives of this compound and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds showed IC50 values between 1.35 and 2.18 µM, indicating strong potential as anti-TB agents .

Cytotoxicity Assessments

In cytotoxicity studies on HEK-293 cells, many derivatives were found to be non-toxic, suggesting their suitability for further therapeutic development . This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.

Industrial Applications

In industrial settings, this compound is utilized for producing various chemical intermediates and active pharmaceutical ingredients (APIs). Its synthesis can be scaled up using automated reactors and continuous flow systems to optimize yield and purity .

Mechanism of Action

The mechanism of action of N-(Pyridin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it can inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Pyridine Ring Substituents

  • Chloro and Trifluoromethyl Groups : Derivatives like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6) incorporate electron-withdrawing groups, enhancing lipophilicity and binding affinity for targets such as ion channels or enzymes .
  • Methoxy and Alkoxy Chains : Compounds like Y47 (4-(5-methylfuran-2-carbonyl)-N-[(pyridin-3-yl)methyl]piperazine-1-carboxamide) feature alkoxy substituents, which may improve solubility and metabolic stability .

Piperazine and Carboxamide Linkers

  • Carboxamide vs. Amine Linkers : In dopamine D3 ligands, the carboxamide group in N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides is essential for receptor selectivity. Removing the carbonyl (e.g., amine-linked analogs) reduces D3R binding affinity by >100-fold .
  • Stereochemical Influence : YM580, a (2R,5S)-configured piperazine derivative, demonstrates potent androgen receptor antagonism (ED50 = 2.2 mg/kg/day), highlighting the impact of stereochemistry on activity .

Pharmacological Profiles

Compound Target/Activity Key Data Reference
BCTC Vanilloid Receptor 1 (VR1) Antagonist IC50 = 35 nM (capsaicin inhibition), 6.0 nM (acid inhibition)
YM580 Androgen Receptor Antagonist ED50 = 2.2 mg/kg/day (rat ventral prostate weight reduction)
CPIPC TRPV1 Agonist Partial agonist activity; structurally analogous to capsaicin
TM22 TEA Domain Inhibitor Synthesized via carbamate coupling (87% yield)
  • Receptor Specificity : BCTC’s dual inhibition of capsaicin- and acid-induced VR1 activation distinguishes it from capsazepine, which lacks acid-blocking effects . Conversely, YM580’s peripheral selectivity avoids systemic testosterone elevation, unlike bicalutamide .

Biological Activity

N-(Pyridin-3-yl)piperazine-1-carboxamide is a compound belonging to the piperazine class, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring linked to a pyridine ring through a carboxamide group. This unique structure contributes to its biological activity, influencing interactions with various molecular targets.

PropertyValue
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
CAS Number1008775-28-7
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For example, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which contributes to its antimicrobial properties. Additionally, the compound can modulate the activity of certain receptors, potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In a study exploring piperazine derivatives, this compound showed promising results in inhibiting cancer cell proliferation in specific cancer types . The mechanism may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully.

FAAH Inhibition

Some derivatives related to this compound have been characterized as selective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. These compounds demonstrated potent antinociceptive effects in animal models, indicating potential therapeutic applications in pain management .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its analogs:

  • Antimicrobial Study : A study reported that N-(Pyridin-3-yl)piperazine derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL, indicating strong antibacterial properties compared to standard antibiotics .
  • Anticancer Activity : Another research highlighted that certain piperazine derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth .
  • FAAH Inhibition Study : A study involving animal models demonstrated that compounds related to N-(Pyridin-3-yl)piperazine exhibited high selectivity for FAAH inhibition, leading to significant reductions in pain response metrics during inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for N-(Pyridin-3-yl)piperazine-1-carboxamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with coupling a pyridine derivative to a piperazine-carboxamide backbone. Key steps include:

  • Coupling agents : Use of EDC or DCC to activate carboxylic acids for amide bond formation .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products . Yield optimization requires iterative adjustments of molar ratios (e.g., 1:1.2 for amine:carboxylic acid) and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and piperazine ring conformation (e.g., δ 3.5–4.0 ppm for piperazine protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 208.22 for simpler derivatives) .
  • HPLC : Purity >98% is achievable with reverse-phase C18 columns and gradient elution .

Q. How should researchers handle and store this compound to maintain stability during experimental workflows?

  • Storage : Keep in airtight containers at 2–8°C, protected from light, to prevent hydrolysis of the carboxamide group .
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis to avoid oxidation of the pyridine ring .
  • Solubility : Prepare fresh solutions in DMSO or ethanol; avoid aqueous buffers with extreme pH (<3 or >10) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different assay systems?

Discrepancies often arise from variations in:

  • Receptor isoform selectivity : For example, replacing the carboxamide carbonyl with an amine linker reduces D3R binding affinity by >100-fold, explaining divergent neuroactivity results .
  • Assay conditions : Use standardized protocols (e.g., 37°C, pH 7.4) and orthogonal assays (e.g., SPR vs. radioligand binding) to validate target engagement .
  • Structural analogs : Compare derivatives with systematic substitutions (e.g., furan vs. methyl groups) to isolate functional group contributions .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

  • Molecular docking : Identify key interactions (e.g., hydrogen bonds with ASP1132 or GLU1047 in insulin receptors) using software like AutoDock Vina .
  • QSAR models : Corolate electronic parameters (e.g., Hammett σ) with bioactivity data to predict optimal substituents .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for piperazine-carboxamide compounds targeting neurological receptors?

  • Functional group scanning : Synthesize analogs with modifications at the pyridine (e.g., nitro, methyl) or piperazine (e.g., ethyl, cyclopropyl) positions .
  • Biological profiling : Test binding affinity (Ki_i) at D2/D3 dopamine receptors and measure cAMP modulation to assess functional selectivity .
  • Chimeric receptor studies : Swap extracellular loops (e.g., E2 loop in D3R) to pinpoint regions governing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyridin-3-yl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(Pyridin-3-yl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.